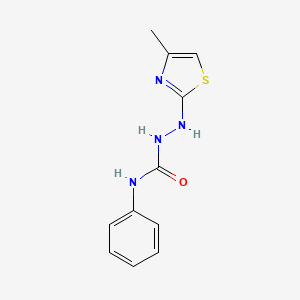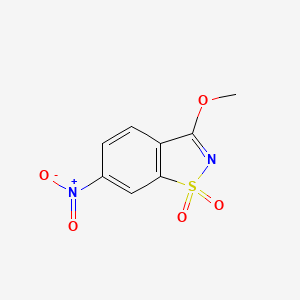![molecular formula C15H18N2OS2 B15155213 3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155213.png)
3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the methylprop-2-en-1-yl group: This step often involves alkylation reactions under basic conditions.
Incorporation of the methylsulfanyl group: This is usually done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the reduction of the tricyclic core or the methylsulfanyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
Applications De Recherche Scientifique
4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE: is similar to other tricyclic compounds with sulfur and nitrogen atoms in their structure.
Thiazoles: Compounds containing a thiazole ring, which may exhibit similar chemical reactivity.
Diazines: Compounds with two nitrogen atoms in a six-membered ring, which may have comparable biological activities.
Uniqueness
The uniqueness of 4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE lies in its specific tricyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H18N2OS2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
3-(2-methylprop-2-enyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-9(2)8-17-14(18)12-10-6-4-5-7-11(10)20-13(12)16-15(17)19-3/h1,4-8H2,2-3H3 |
Clé InChI |
JLPWPLWSQCKWPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1C(=O)C2=C(N=C1SC)SC3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15155140.png)
![5-bromo-3-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15155145.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B15155146.png)

![Ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155167.png)
![Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155175.png)
![N-(3-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15155178.png)
![N-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155182.png)
![4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole](/img/structure/B15155183.png)

![1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155192.png)
![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide](/img/structure/B15155199.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B15155219.png)
